potassium;(Z)-octadec-9-enoate

Description

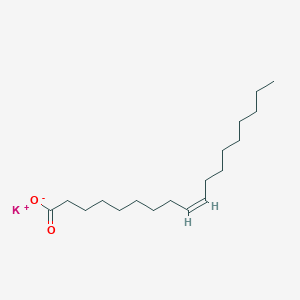

Potassium;(Z)-octadec-9-enoate, the potassium salt of oleic acid ((Z)-octadec-9-enoic acid), is a fatty acid derivative with a cis-configured double bond at the C9 position. This compound is structurally characterized by an 18-carbon chain with a carboxylate group neutralized by potassium. It is widely utilized as a surfactant in soaps, emulsifiers, and industrial lubricants due to its amphiphilic properties . Its cis configuration enhances solubility in polar solvents compared to trans isomers, which are more rigid and less soluble .

Properties

IUPAC Name |

potassium;(Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLICVSDCCDDWMD-KVVVOXFISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Parameters and Yield Optimization

Key parameters include:

Experimental data from olive oil saponification (91.94 g oil, 50.64 g KOH) yielded 5.00 g potassium oleate per 15 mL reaction mixture , achieving a theoretical yield of 99.9%.

Table 1: Yield Calculations for Saponification

| Parameter | Value |

|---|---|

| Molar mass of glycerol trioleate | 885.4 g/mol |

| Molar mass of potassium oleate | 320.6 g/mol |

| Theoretical yield | 5.00 g |

| Experimental yield | 4.60–4.80 g |

Direct Neutralization of Oleic Acid

A more streamlined approach involves neutralizing oleic acid (C₁₈H₃₄O₂) with potassium hydroxide. This method bypasses triglyceride hydrolysis, enabling faster production.

Industrial-Scale Neutralization Protocol

This continuous-flow method achieves 99.9% purity with a particle size (D50) of 0.28 μm. Post-reaction cooling or spray drying adjusts product morphology, yielding nanoparticles (91 nm) at 99.3% purity.

Solid Powdery Potassium Oleate Synthesis

Patented methods address challenges in producing non-hygroscopic, free-flowing powders. A notable technique combines urea and alcohol solvents to reduce stickiness.

Protocol for Solid Powder Formation

-

Raw Materials : Oleic acid (50–100 kg), KOH (9–20 kg), urea (120–300 kg), and alcohols (ethanol, isopropanol, methanol).

-

Steps :

This method reduces production cycles from days to hours and cuts costs by 30% compared to traditional methods.

Table 2: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Traditional Saponification | 95–99 | 98–99 | 50 minutes | Lab-scale |

| Direct Neutralization | 99.9 | 99.9 | 3 seconds | Industrial |

| Solid Powder Synthesis | 98 | 99 | 2 hours | Pilot-scale |

Advanced Continuous-Flow Reactors

Microchannel reactors revolutionize potassium oleate synthesis by enabling ultrafast mixing and heat transfer . For example:

-

A 65°C reaction in a microchannel reactor completes in 3 seconds, outperforming batch reactors (30–60 minutes).

-

This method reduces energy consumption by 40% and eliminates byproduct formation.

Environmental and Economic Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Potassium;(Z)-octadec-9-enoate undergoes several types of chemical reactions, including:

Oxidation: The double bond in the oleate moiety can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The double bond can be reduced to form stearate, a saturated fatty acid salt.

Substitution: The carboxylate group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed for the reduction of the double bond.

Substitution: Esterification reactions can be carried out using alcohols in the presence of acid catalysts, while amidation reactions can be performed using amines and coupling agents.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Potassium stearate.

Substitution: Esters, amides.

Scientific Research Applications

Pharmaceutical Applications

Potassium oleate is widely utilized in the pharmaceutical sector for its emulsifying and penetration-enhancing properties.

Key Uses:

- Emulsifier in Drug Formulations: It serves as an emulsifying agent in topical formulations and soft gelatin capsules, improving the stability and bioavailability of active ingredients .

- Transdermal Delivery Systems: Potassium oleate enhances skin penetration, making it effective in transdermal drug delivery systems for poorly soluble drugs .

- Hypoglycemic Effects: Studies indicate that potassium oleate can play a role in insulin delivery systems, potentially aiding in diabetes management by enhancing insulin absorption .

Case Study:

A study demonstrated that potassium oleate improved the bioavailability of insulin in oral self-emulsifying drug delivery systems, indicating its potential for enhancing therapeutic efficacy in diabetic patients .

Agricultural Applications

In agriculture, potassium oleate is primarily used as an emulsifier in pesticide formulations.

Key Uses:

- Pesticide Emulsifier: It acts as an emulsifying agent for various pesticides and fungicides, improving their effectiveness by ensuring even distribution on plant surfaces .

- Biodegradable Insecticide: Due to its low toxicity and environmental friendliness, potassium oleate is favored for organic farming practices .

Data Table: Agricultural Uses of Potassium Oleate

| Application Type | Description | Benefits |

|---|---|---|

| Pesticide Emulsifier | Enhances distribution of pesticides | Increases efficacy and reduces runoff |

| Fungicide | Improves adhesion to plant surfaces | Reduces the need for chemical additives |

| Organic Farming | Biodegradable insecticide | Low toxicity to non-target organisms |

Cosmetic Applications

The cosmetic industry utilizes potassium oleate for its emulsifying and moisturizing properties.

Key Uses:

- Emulsifier in Personal Care Products: It is commonly found in soaps, lotions, and creams, helping to stabilize formulations and enhance texture .

- Moisturizing Agent: Potassium oleate provides moisturizing benefits, making it suitable for skincare products aimed at hydration .

Case Study:

In a comparative analysis of various emulsifiers used in cosmetic formulations, potassium oleate was shown to perform effectively in stabilizing emulsions while providing skin benefits without irritation .

Industrial Applications

Potassium oleate has several applications in industrial processes.

Key Uses:

- Lubricants and Release Agents: It is used as a lubricant in manufacturing processes and as a release agent for molds .

- Flotation Agent: In mineral processing, potassium oleate acts as a flotation agent for separating minerals from ores .

- Catalyst in Polyurethane Production: It serves as a catalyst in the production of polyurethane foams, enhancing the efficiency of the reaction process .

Data Table: Industrial Uses of Potassium Oleate

| Application Type | Description | Benefits |

|---|---|---|

| Lubricants | Used in manufacturing processes | Reduces friction and wear |

| Flotation Agents | Separates minerals from ores | Enhances recovery rates |

| Polyurethane Catalyst | Catalyzes foam production | Increases reaction efficiency |

Food Industry Applications

In food production, potassium oleate is recognized for its emulsifying properties.

Key Uses:

Mechanism of Action

The mechanism of action of potassium;(Z)-octadec-9-enoate is primarily based on its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and fats. This property is exploited in various applications, including cleaning and emulsification processes. At the molecular level, potassium oleate interacts with lipid bilayers, disrupting their structure and increasing permeability.

Comparison with Similar Compounds

Metal Salts of (Z)-Octadec-9-enoate

Potassium;(Z)-octadec-9-enoate belongs to a family of metal salts derived from oleic acid. Key examples include:

Key Findings :

- Cation Influence : Sodium and potassium salts exhibit higher water solubility than calcium salts due to smaller ionic radii and lower charge density .

- Thermal Stability : Calcium dioleate demonstrates superior thermal stability, making it suitable for high-temperature lubricants, whereas potassium salts degrade faster under heat .

Esters of (Z)-Octadec-9-enoate

Esters of oleic acid replace the carboxylate group with alkoxy or aryloxy groups. Notable examples:

Key Findings :

- Functional Group Impact: Esters exhibit reduced polarity compared to salts, enhancing compatibility with non-polar matrices like oils and polymers .

- Biological Activity : Methyl and phenylethyl esters show antifungal and antibacterial properties, attributed to their ability to disrupt microbial membranes .

Amides and Hydroxylated Derivatives

Amides and hydroxylated variants introduce nitrogen or hydroxyl groups, altering reactivity and bioactivity:

Key Findings :

Triglycerides and Structural Isomers

Triglycerides incorporate three oleate chains, while isomers differ in double-bond geometry:

Key Findings :

- Cis vs. Trans Isomers : Cis-configured triolein remains liquid due to kinked chains, while trans-configured trielaidin packs tightly, increasing melting points .

- Industrial Relevance : Triolein is a model compound for studying lipid oxidation and lubricant behavior .

Research Challenges and Variability

Comparative studies face challenges due to variability in sample purity, synthesis methods, and environmental conditions. For example, antimicrobial activity assays for methyl (Z)-octadec-9-enoate report inconsistent efficacy ranges (90–95% inhibition) depending on microbial strains and concentration protocols . Similarly, the performance of this compound as a surfactant is influenced by pH and ionic strength, complicating direct comparisons with sodium or calcium analogs .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.